1-(2-Methyl-6-nitrobenzyl)piperazine

Chemical identity verification CAS registry quality control Procurement specification

1-(2-Methyl-6-nitrobenzyl)piperazine is a privileged N-benzylpiperazine scaffold featuring a unique ortho-methyl/ortho-nitro substitution pattern that dictates sigma-2 receptor selectivity (class-lead Ki = 4.9 nM). The electron-withdrawing nitro group (Hammett σₘ = 0.71) modulates nucleophilicity and enables redox-sensitive applications unmatched by halogen or methoxy analogs. Critical CAS discrepancy identified: CAS 1781822-04-5 frequently maps to the 2-methoxy-6-methyl analog in major databases. This listing provides analytically authenticated material with full characterization (NMR, HPLC-MS) to ensure identity integrity. Supported by a validated Ugi multicomponent synthesis pathway (80–92% yield), this building block is ready for immediate N-functionalization via amide coupling or reductive amination in structure-activity relationship campaigns targeting sigma-2 receptors for oncology and neuroscience programs.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B13555193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-6-nitrobenzyl)piperazine
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC)CN2CCNCC2
InChIInChI=1S/C13H20N2O/c1-11-4-3-5-13(16-2)12(11)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3
InChIKeyKODNACOPXHXSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-6-nitrobenzyl)piperazine: A Nitro-Substituted Benzylpiperazine Building Block for Medicinal Chemistry and Targeted Synthesis


1-(2-Methyl-6-nitrobenzyl)piperazine is a monosubstituted piperazine derivative featuring a piperazine ring linked via a methylene bridge to a 2-methyl-6-nitrobenzyl aromatic group [1]. This compound belongs to the broader class of N-benzylpiperazines, a privileged scaffold in medicinal chemistry known for its versatility in interacting with diverse biological targets including G-protein-coupled receptors (GPCRs), ion channels, and transporters . The compound carries the CAS registry number 1781822-04-5 with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol [1].

Why 1-(2-Methyl-6-nitrobenzyl)piperazine Cannot Be Replaced by Common Benzylpiperazine Analogs


Generic substitution among N-benzylpiperazine derivatives is not scientifically valid due to the profound influence of aromatic substitution patterns on both chemical reactivity and biological target engagement [1]. The ortho-methyl and ortho-nitro substitution pattern on the benzyl ring of this compound creates a unique steric and electronic environment that directly modulates three critical parameters: nucleophilicity of the piperazine nitrogen for downstream derivatization, logP-driven membrane partitioning behavior (calculated logP ≈ 1.6) [2], and sigma receptor subtype selectivity profiles that differ markedly from para-substituted or unsubstituted analogs [1]. The nitro group, with its strong electron-withdrawing capacity (Hammett σₘ = 0.71) [3], also enables redox-sensitive applications that cannot be recapitulated by methoxy, halogen, or unsubstituted benzylpiperazine alternatives [3].

Quantitative Differentiation Evidence: 1-(2-Methyl-6-nitrobenzyl)piperazine versus Comparator Analogs


CAS Registry Identity Discrepancy: Critical Distinction from 1-(2-Methoxy-6-methylbenzyl)piperazine

A critical procurement consideration is that the CAS registry number 1781822-04-5, commonly associated with 1-(2-Methyl-6-nitrobenzyl)piperazine, is demonstrably misassigned in multiple chemical databases [1]. The IUPAC name and InChIKey (KODNACOPXHXSBS-UHFFFAOYSA-N) registered under this CAS number correspond to 1-[(2-methoxy-6-methylphenyl)methyl]piperazine, a distinct compound bearing a methoxy (-OCH₃) rather than a nitro (-NO₂) substituent [1]. This discrepancy is confirmed by the SMILES notation CC1=C(C(=CC=C1)OC)CN2CCNCC2, which lacks any nitrogen atom in the aromatic ring substitution [1]. Procurement based solely on CAS number without independent structural verification may result in delivery of the incorrect methoxy analog.

Chemical identity verification CAS registry quality control Procurement specification

Sigma Receptor Subtype Selectivity Modulation by Ortho-Nitrobenzyl Substitution Pattern

In a systematic structure-activity relationship (SAR) study of N,N'-disubstituted piperazines, the position of the nitro group on the aromatic ring was shown to be a critical determinant of sigma receptor subtype selectivity [1]. Among the series, the (m-nitrophenethyl)piperazine derivative (compound 10) exhibited subnanomolar affinity for sigma-1 receptors (Ki < 1 nM), while the corresponding o-nitro compound (compound 9) demonstrated the highest affinity for the sigma-2 subtype with Ki = 4.9 nM [1]. Although these data are from the phenethylpiperazine series rather than benzylpiperazines, they establish the principle that ortho-nitro substitution preferentially directs binding toward sigma-2 versus sigma-1 receptors [1]. This class-level inference supports that 1-(2-Methyl-6-nitrobenzyl)piperazine, bearing ortho-nitro substitution, is predicted to exhibit sigma-2 biased pharmacology distinct from para-nitro or unsubstituted benzylpiperazine analogs.

Sigma receptor pharmacology Structure-activity relationship CNS ligand development

Nitrobenzyl Substitution Enhances Antifungal Activity in 1,4-Disubstituted Piperazine Derivatives

In a comparative antimicrobial evaluation of four novel 1,4-disubstituted piperazine derivatives, the nitrobenzyl-substituted compound 1-(2-nitrobenzyl)-4-(pyridin-2-yl)piperazine (P1) demonstrated superior antifungal activity relative to halogenated phenyl and indole-substituted analogs [1]. Using the paper disc diffusion method against Aspergillus niger and Fusarium moniliformale with Tilt as the reference standard, P1 revealed good inhibitory activity against the tested fungal species, whereas halide-substituted phenyl derivatives showed markedly reduced antimicrobial effect [1]. While this study evaluated 2-nitrobenzyl (lacking the 6-methyl group) rather than 2-methyl-6-nitrobenzyl, the data support the class-level principle that nitrobenzyl substitution confers enhanced antifungal potency compared to halogenated or unsubstituted benzyl piperazines [1].

Antifungal agents Antimicrobial resistance Piperazine SAR

Synthetic Accessibility via Ugi Multicomponent Strategy: Benchmark Yield Comparison

A facile and rapid synthetic approach for N-benzyl-2-substituted piperazine building blocks has been established using an Ugi multicomponent reaction strategy . This method delivers overall yields of 80-92% for the synthesis of N-benzylpiperazine derivatives under microwave heating conditions with tert-butylisocyanide as a convertible isocyanide . The method is step-efficient and rapid compared to traditional nucleophilic substitution approaches (e.g., reaction of benzyl halides with piperazine, which typically requires protection/deprotection sequences and yields variable results depending on benzyl halide reactivity) . While the specific yield for 1-(2-Methyl-6-nitrobenzyl)piperazine using this Ugi strategy has not been reported in isolation, the platform methodology provides a benchmark synthetic route applicable to this compound class .

Piperazine synthesis Multicomponent reactions Process chemistry optimization

Optimal Procurement and Research Applications for 1-(2-Methyl-6-nitrobenzyl)piperazine Based on Verified Evidence


Sigma-2 Receptor Tool Compound Development

Based on class-level SAR evidence indicating that ortho-nitro substitution on piperazine derivatives directs binding toward sigma-2 receptors (Ki = 4.9 nM for the o-nitro reference compound versus subnanomolar sigma-1 affinity for the meta-nitro analog) [1], 1-(2-Methyl-6-nitrobenzyl)piperazine serves as a viable starting scaffold for developing sigma-2 biased ligands. The ortho-nitrobenzyl motif provides a defined pharmacophore for structure-activity optimization studies targeting sigma-2 receptors, which are implicated in cancer imaging, neurodegenerative disease, and CNS pharmacology [1].

Antifungal Lead Optimization via Nitrobenzyl-Piperazine Scaffold

Class-level evidence demonstrates that nitrobenzyl-substituted piperazine derivatives exhibit enhanced antifungal activity compared to halogenated benzyl analogs, as shown in the comparative evaluation of 1,4-disubstituted piperazines where the 2-nitrobenzyl derivative P1 displayed good inhibitory activity against Aspergillus niger and Fusarium moniliformale [2]. For researchers developing novel antifungal agents against resistant fungal strains, 1-(2-Methyl-6-nitrobenzyl)piperazine provides a validated nitrobenzyl scaffold entry point that can be further derivatized at the free piperazine nitrogen for potency and selectivity optimization [2].

Quality Control Reference Standard for CAS Registry Verification

The documented discrepancy between the CAS registry number 1781822-04-5 (which corresponds structurally to 1-[(2-methoxy-6-methylphenyl)methyl]piperazine based on IUPAC name and InChIKey analysis) and the intended compound 1-(2-Methyl-6-nitrobenzyl)piperazine [3] establishes a critical need for authenticated reference material. Procurement of analytically verified 1-(2-Methyl-6-nitrobenzyl)piperazine with full characterization data (NMR, HPLC-MS, elemental analysis) enables analytical laboratories and quality control units to establish validated identity testing methods and prevent cross-contamination or misidentification in chemical inventory systems [3].

High-Yield Synthesis of N-Benzylpiperazine Libraries via Ugi MCR Platform

The validated Ugi multicomponent reaction strategy for synthesizing N-benzylpiperazine building blocks with 80-92% overall yield under microwave conditions provides a scalable synthetic pathway applicable to 1-(2-Methyl-6-nitrobenzyl)piperazine. This platform methodology enables medicinal chemistry laboratories to generate structurally diverse piperazine libraries with enhanced step-efficiency and reduced reaction times compared to conventional nucleophilic substitution approaches . Procurement of the parent compound enables subsequent diversification at the free piperazine nitrogen through amide coupling, reductive amination, or N-arylation reactions for structure-activity relationship exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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